Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(ISOBUTYLAMINO)-4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a thiadiazole ring, and various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ISOBUTYLAMINO)-4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This step involves the reaction of the thiazole intermediate with a thiadiazole precursor, often under reflux conditions.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ISOBUTYLAMINO)-4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
ETHYL 2-(ISOBUTYLAMINO)-4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(ISOBUTYLAMINO)-4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
ETHYL 2-(ISOBUTYLAMINO)-4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole and thiadiazole derivatives:
Similar Compounds: Examples include 2-aminothiazole, 2-mercaptothiazole, and 5-methyl-1,3,4-thiadiazole-2-thiol.
Uniqueness: The unique combination of functional groups and the presence of both thiazole and thiadiazole rings make this compound distinct. Its specific structure imparts unique chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H20N4O2S3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 2-(2-methylpropylamino)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H20N4O2S3/c1-5-20-12(19)11-10(7-21-14-18-17-9(4)22-14)16-13(23-11)15-6-8(2)3/h8H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
CGWDJPMULOFHNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC(C)C)CSC2=NN=C(S2)C |
Origin of Product |
United States |
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